molecular formula C11H12O3 B1332324 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone CAS No. 55108-28-6

1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone

Cat. No.: B1332324
CAS No.: 55108-28-6
M. Wt: 192.21 g/mol
InChI Key: ZZKCEQUZROPKJT-UHFFFAOYSA-N
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Description

1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

1-(2-hydroxy-5-methyl phenyl)-ethanone, a related compound to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, exhibits significant antimicrobial properties. This compound, found in various natural sources, has been studied for its efficacy in binding with proteins in Staphylococcus aureus, showing promising results in molecular docking studies and ADMET assessments (Medicharla et al., 2022).

Chemical Synthesis

Research has explored chemical methodologies for synthesizing related compounds. For instance, a regioselective Claisen-Schmidt condensation has been used to synthesize 3′-acetyl-4′-hydroxychalcones from 1-(5-acetyl-2-hydroxy-phenyl)-ethanone (Narender et al., 2011).

Synthesis Optimization

Efforts have been made to optimize the synthesis of related compounds, such as (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone. This involves fine-tuning reaction conditions and achieving improved yields (Zhou, 2010).

Coumarin Derivative Synthesis

Another application includes the synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarins. Here, 1-(2-hydroxy-phenyl)-ethanone is used in a process involving heteropolyacids as catalysts, demonstrating an innovative approach in compound synthesis (Heravi et al., 2008).

Antimicrobial Activity of Heterocyclic Compounds

Research also includes the synthesis and evaluation of heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, showcasing their potential in antimicrobial applications (Wanjari, 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCEQUZROPKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367923
Record name 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55108-28-6
Record name 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of a bromo derivative 1 (324 mg, 1 mmol), (R)-(+)-α-methylbenzylamine 2 (122 mg, 1 mmol), potassium t-butoxide (225 mg, 2 mmol) and PdCl2 (dppf) (35 mg, 0.05 mmol) in THF was stirred at refluxing temperature for 20 hours over a nitrogen atmosphere. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over Na2SO4. The ethyl acetate layers was concentrated in vacuo and the residue was subjected to column chromatography (silica gel, ethylacetate) to give the required product 3. 1H NMR (300 MHz, CDCl3), δ 8.78 (br s, 2H), 8.21 (s, 1H), 7.92 (d, J=5.9 Hz, 2H), 7.4-7.26 (m, 5H), 6.90 (s, 1H), 6.50 (d, J=5.5 Hz, 1H, —NH), 6.27 (s, 1H), 4.60 (m, 1H), 2.23 (s, 3H), 1.71 (d, J=6.9 Hz, 3H). MS (m/z)=357.13 (m+1).
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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